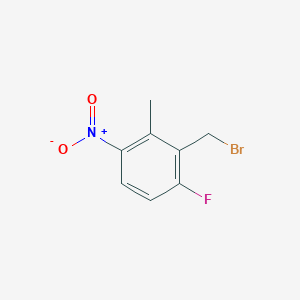

6-Fluoro-2-methyl-3-nitrobenzyl bromide

Description

Strategic Importance of Benzylic Halides as Synthetic Intermediates

Benzylic halides, including chlorides and bromides, are highly valued as synthetic intermediates in organic chemistry. wisdomlib.org Their significance stems from the reactivity of the benzylic carbon, the carbon atom directly attached to the aromatic ring. numberanalytics.com This position is susceptible to a variety of nucleophilic substitution and elimination reactions. The stability of the resulting benzylic carbocation, radical, or anion intermediates, which is conferred by resonance delocalization into the benzene (B151609) ring, makes these reactions particularly facile. chemistry.coach

These compounds are crucial building blocks for forming new carbon-carbon and carbon-heteroatom bonds. For instance, they are common reagents in the synthesis of pharmaceuticals and coumarin (B35378) derivatives. wisdomlib.org Benzylic bromides can be used to introduce the benzyl (B1604629) group into a molecule, a common structural motif in many biologically active compounds. They readily react with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, to yield diverse products. nih.govlibretexts.org This versatility makes them indispensable tools for constructing complex molecular frameworks from simpler precursors.

Historical Trajectory and Evolution of Benzylic Halogenation Methodologies

The halogenation of the benzylic position is a foundational reaction in organic synthesis. numberanalytics.com Historically, one of the most prominent methods for benzylic bromination has been the Wohl-Ziegler reaction, which traditionally uses N-Bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent like carbon tetrachloride (CCl₄), initiated by light or a radical initiator. masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. numberanalytics.comchemistry.coachmasterorganicchemistry.com

Over the years, significant advancements have been made to overcome the limitations and hazards of traditional methods, such as the use of toxic solvents. masterorganicchemistry.com Modern methodologies focus on improving efficiency, selectivity, and environmental benignity. researchgate.net Recent developments include visible-light-induced benzylic brominations that can be performed in greener solvents like acetonitrile (B52724), often using a simple compact fluorescent lamp (CFL) as the light source. acs.org These continuous-flow protocols offer excellent selectivity and yields with only a small excess of NBS, avoiding hazardous chlorinated solvents. acs.orgorganic-chemistry.org Other innovative approaches involve new reagents and catalytic systems, including processes that proceed through deprotonative pathways rather than radical-based mechanisms, offering alternative site-selectivity. researchgate.net

Positional Isomerism and Substituent Effects in Halo-Methyl-Nitrobenzyl Systems

The reactivity and orientation of reactions on a substituted benzene ring are profoundly influenced by the nature and position of its substituents. pressbooks.pub In a system like 6-Fluoro-2-methyl-3-nitrobenzyl bromide, the interplay between the fluoro, methyl, and nitro groups dictates the molecule's electronic properties and, consequently, its chemical behavior.

Substituents affect the reactivity of the aromatic ring towards further electrophilic substitution and also influence the reactivity of the benzylic position. pressbooks.publibretexts.org These effects are generally categorized as activating or deactivating and are governed by a combination of inductive and resonance effects.

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can donate electron density to the ring through resonance. pressbooks.publibretexts.org This resonance stabilization is most effective at the ortho and para positions.

Methyl Group (-CH₃): Alkyl groups are activating and ortho-, para-directing. They donate electron density through an inductive effect. pressbooks.pub

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to both its powerful electron-withdrawing inductive and resonance effects. It is a meta-director for electrophilic aromatic substitution. pressbooks.pubbyjus.com

In the specific case of 6-Fluoro-2-methyl-3-nitrobenzyl bromide, the benzylic -CH₂Br group is the primary site of reactivity for nucleophilic substitution. The reactivity of this group is modulated by the electronic influence of the ring substituents. The electron-withdrawing nitro and fluoro groups decrease the electron density of the ring, which can influence the stability of intermediates in Sₙ1-type reactions (destabilizing a benzylic cation) or the electrophilicity of the carbon in Sₙ2 reactions. Primary benzylic halides typically favor an Sₙ2 pathway, though Sₙ1 reactions are possible, especially with weaker nucleophiles. chemistry.coachyoutube.com The combined electronic effects of the substituents are critical in determining the precise reaction kinetics and product outcomes.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (for EAS) |

|---|---|---|---|---|

| Fluoro (-F) | Withdrawing | Donating | Deactivating | Ortho, Para |

| Methyl (-CH₃) | Donating | N/A | Activating | Ortho, Para |

| Nitro (-NO₂) | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

Academic Research Landscape of 6-Fluoro-2-methyl-3-nitrobenzyl bromide

The compound 6-Fluoro-2-methyl-3-nitrobenzyl bromide, identified by its CAS Number 1803833-39-7, is commercially available, indicating its use in research and development. bldpharm.comapolloscientific.co.uk001chemical.com While specific, in-depth academic studies focusing exclusively on this molecule are not prominent in the literature, its structure suggests significant potential as a specialized building block in medicinal and materials chemistry.

The synthesis of related nitrobenzyl bromides is well-documented, often involving the free-radical bromination of the corresponding nitrotoluene. chemicalbook.comgoogle.com For instance, processes have been developed for preparing nitrobenzyl bromides by reacting nitrotoluene with bromine and bromic acid under visible light irradiation. google.com It is plausible that a similar strategy, starting from 2-fluoro-6-methyl-1-nitrobenzene, could be employed for the synthesis of 6-Fluoro-2-methyl-3-nitrobenzyl bromide.

The utility of this compound likely lies in its ability to introduce a uniquely substituted benzyl moiety into a larger molecule. The fluorine atom is a common feature in many modern pharmaceuticals and agrochemicals, where it can enhance metabolic stability and binding affinity. mdpi.com The nitro group is a versatile functional handle that can be readily reduced to an amine, opening pathways to a vast array of further chemical modifications. Therefore, this benzyl bromide is a potentially valuable intermediate for synthesizing complex, highly functionalized target molecules in discovery chemistry programs.

| Property | Value |

|---|---|

| Compound Name | 6-Fluoro-2-methyl-3-nitrobenzyl bromide |

| CAS Number | 1803833-39-7 apolloscientific.co.uk |

| Molecular Formula | C₈H₇BrFNO₂ |

| Purity (Typical) | ≥95% apolloscientific.co.uk |

| Potential Synthesis Route | Radical bromination of 2-fluoro-6-methyl-1-nitrobenzene |

Properties

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-5-6(4-9)7(10)2-3-8(5)11(12)13/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEFBWJHCRLCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1CBr)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Transformations and Preparative Methodologies for 6 Fluoro 2 Methyl 3 Nitrobenzyl Bromide

Direct Halogenation of Substituted Toluene (B28343) Precursors

The primary route for synthesizing 6-Fluoro-2-methyl-3-nitrobenzyl bromide involves the direct bromination of the corresponding toluene derivative, 2-fluoro-6-methyl-3-nitrotoluene. This transformation targets the methyl group for halogenation, capitalizing on the principles of free-radical chemistry.

Free-Radical Bromination Approaches to Benzylic Bromides

Benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds because the homolytic cleavage of this bond results in a resonance-stabilized benzylic radical. libretexts.org This inherent stability allows for selective bromination at the benzylic position under radical conditions. libretexts.orgmasterorganicchemistry.com The mechanism for benzylic bromination typically involves initiation, propagation, and termination steps, analogous to other free-radical halogenations. masterorganicchemistry.commasterorganicchemistry.com

The precursor for this synthesis, 2-fluoro-6-methyl-3-nitrotoluene, is a known compound that can be synthesized through various methods, including the nitration, chlorination, and subsequent fluorination of o-methylphenol. wipo.int

The generation of a bromine radical (Br•) is essential to initiate the halogenation chain reaction. vedantu.com This is typically achieved through the application of heat or light (photo-initiation) to homolytically cleave molecular bromine (Br₂). masterorganicchemistry.commasterorganicchemistry.com Alternatively, chemical radical initiators are frequently employed. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. wikipedia.org These molecules readily decompose upon heating or irradiation to form radicals, which then facilitate the formation of the bromine radical that propagates the chain reaction.

The choice of solvent and reaction temperature significantly impacts the efficacy and selectivity of benzylic bromination. Historically, carbon tetrachloride (CCl₄) has been a common solvent for these reactions due to its inertness under radical conditions. masterorganicchemistry.comwikipedia.orggoogle.com However, due to toxicity concerns, alternative solvents such as acetonitrile (B52724), 1,2-dichlorobenzene, and even solvent-free reaction conditions have been explored. researchgate.netacs.org Acetonitrile, for instance, has been used successfully in continuous-flow brominations. acs.org

Temperature plays a critical role; elevated temperatures are often required to facilitate the homolysis of initiators and to drive the reaction forward. For deactivated toluenes, such as those with electron-withdrawing nitro groups, temperatures in the range of 150°C to 200°C have been utilized for bromination with molecular bromine. google.com However, when using reagents like N-Bromosuccinimide (NBS), reactions are often conducted at the reflux temperature of the chosen solvent, such as CCl₄ or acetonitrile. wikipedia.orggoogle.com

The selective bromination of the methyl group over aromatic ring substitution is a key feature of this synthetic approach. Free-radical conditions favor attack at the benzylic position due to the formation of a resonance-stabilized benzylic radical. libretexts.org In contrast, electrophilic aromatic substitution, which would lead to bromination of the benzene (B151609) ring, requires a Lewis acid catalyst and follows a different mechanistic pathway. chadsprep.com The presence of electron-withdrawing groups like the nitro and fluoro substituents on the aromatic ring deactivates it towards electrophilic attack, further enhancing the selectivity for benzylic bromination under radical conditions. google.com

Benzylic Bromination Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for selective benzylic bromination, a process also known as the Wohl-Ziegler reaction. masterorganicchemistry.comwikipedia.org The primary advantage of NBS is that it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orgmasterorganicchemistry.comchadsprep.com This is achieved by the reaction of NBS with the hydrogen bromide (HBr) generated during the propagation step. libretexts.orgvedantu.com This low concentration of Br₂ minimizes competitive side reactions, such as electrophilic addition to any potential double bonds or electrophilic aromatic substitution. chadsprep.com

Standard conditions for a Wohl-Ziegler reaction involve refluxing a solution of the substrate and NBS in an inert solvent like CCl₄ or acetonitrile, with a radical initiator such as AIBN or benzoyl peroxide, or by using light to initiate the reaction. wikipedia.orgacs.org For deactivated toluenes, which are less reactive, these conditions provide an effective method for selective monobromination at the benzylic position. google.comresearchgate.net

Table 1: Representative Conditions for Benzylic Bromination with NBS

| Substrate Type | Reagent | Initiator | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | 1,2-Dichlorobenzene | Reflux | 92% | researchgate.net |

| 4-tert-Butyltoluene | NBS | Light (CFL) | Acetonitrile | 40°C | >95% (conversion) | acs.org |

Conversions from Precursor Compounds

An alternative synthetic strategy involves the conversion of a pre-existing functional group at the benzylic position into a bromide. A common and synthetically valuable precursor for this transformation is the corresponding benzyl (B1604629) alcohol, (6-Fluoro-2-methyl-3-nitrophenyl)methanol. glpbio.com

This alcohol can be prepared via the reduction of the corresponding carboxylic acid derivative, such as methyl 2-fluoro-3-nitrobenzoate, using a reducing agent like diisobutylaluminium hydride (DIBAL-H). chemicalbook.com The subsequent conversion of the benzyl alcohol to the target benzyl bromide is a standard functional group transformation in organic synthesis. This can be achieved using various reagents, most commonly phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). These reagents effectively replace the hydroxyl group with a bromine atom, yielding the desired 6-Fluoro-2-methyl-3-nitrobenzyl bromide.

Table of Compounds

| Compound Name |

|---|

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide |

| 2-Fluoro-6-methyl-3-nitrotoluene |

| o-Methylphenol |

| N-Bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide |

| Carbon tetrachloride |

| Acetonitrile |

| 1,2-Dichlorobenzene |

| Hydrogen bromide |

| (6-Fluoro-2-methyl-3-nitrophenyl)methanol |

| Methyl 2-fluoro-3-nitrobenzoate |

| Diisobutylaluminium hydride (DIBAL-H) |

| Phosphorus tribromide |

| Hydrobromic acid |

| 4-tert-Butyltoluene |

Bromination of Corresponding Benzylic Alcohols

A primary method for the synthesis of benzyl bromides is the substitution reaction of the corresponding benzylic alcohol, in this case, (6-fluoro-2-methyl-3-nitrophenyl)methanol. This transformation replaces the hydroxyl (-OH) group with a bromide (-Br) atom. Various reagents can accomplish this, each with specific conditions and substrates for which they are best suited. The choice of reagent is critical to ensure high yield and to prevent unwanted side reactions, particularly given the presence of other sensitive functional groups like the nitro substituent.

Common brominating agents for this conversion include phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), known as the Appel reaction. The reaction with HBr often requires a catalyst or heat, while the Appel reaction proceeds under mild conditions, which can be advantageous for complex molecules.

Table 1: Reagents for the Bromination of Benzylic Alcohols

| Reagent(s) | Typical Conditions | Advantages |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Anhydrous ether or dichloromethane, 0 °C to room temp. | High reactivity, good for primary and secondary alcohols. |

| Hydrobromic Acid (HBr) | Concentrated aqueous solution, often with a phase-transfer catalyst or heated. | Cost-effective, suitable for large-scale synthesis. |

Halogen Exchange Reactions for Bromide Introduction

An alternative route to 6-Fluoro-2-methyl-3-nitrobenzyl bromide is through a halogen exchange reaction, commonly known as a Finkelstein-type reaction. This method involves converting a different benzyl halide, such as 6-fluoro-2-methyl-3-nitrobenzyl chloride, into the desired bromide. The reaction is an equilibrium process, and to drive it towards the product, it is typically carried out using a salt of the desired halide, such as sodium bromide (NaBr), in a solvent where the resulting salt (e.g., NaCl) is insoluble and precipitates, thus shifting the equilibrium according to Le Châtelier's principle. Acetone is a classic solvent for this purpose. This strategy is particularly useful if the corresponding benzyl chloride is more readily accessible than the benzyl alcohol.

Table 2: Conditions for Halogen Exchange

| Starting Material | Reagent | Solvent | Key Principle |

|---|---|---|---|

| Benzyl Chloride | Sodium Bromide (NaBr) | Acetone | Precipitation of NaCl drives the reaction to completion. |

Multi-Step Synthesis Incorporating Fluorine and Nitro Groups

The construction of a complex molecule like 6-fluoro-2-methyl-3-nitrobenzyl bromide often requires a carefully planned multi-step synthesis to ensure the correct placement (regiochemistry) of each functional group. The order of introduction of the fluorine, nitro, and eventual bromomethyl groups is critical.

Strategies for Site-Selective Fluorination on Aromatic Rings

Introducing a fluorine atom at a specific position on an aromatic ring is a significant challenge in synthetic chemistry. nih.gov For the synthesis of the 6-fluoro-2-methyl-3-nitrotoluene precursor, a key strategy is the Balz-Schiemann reaction. This well-established method involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride.

In a potential synthesis for the target compound, one could start with 2-methyl-3-nitroaniline. This precursor would undergo diazotization with nitrous acid (generated in situ from NaNO₂ and HCl) followed by the introduction of a tetrafluoroborate source (e.g., HBF₄) to form the diazonium salt. Gentle heating of this salt then yields the desired 1-fluoro-2-methyl-3-nitrobenzene (also known as 2-fluoro-6-nitrotoluene). nih.gov This method provides excellent regiochemical control, as the position of the fluorine is determined by the position of the starting amino group.

Controlled Nitration of Substituted Toluene Derivatives

The position of the nitro group is dictated by the directing effects of the substituents already present on the aromatic ring. Direct nitration of 2-fluorotoluene (B1218778) with nitric acid typically yields a mixture of isomers. rsc.org Studies using solid acid catalysts have shown that the nitration of 2-fluorotoluene at 90 °C results in 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene. rsc.org Obtaining the required 3-nitro isomer (to ultimately form 6-fluoro-2-methyl-3-nitrobenzyl bromide) through this direct route is challenging due to electronic and steric factors.

A more controlled approach involves synthesizing a precursor where the directing groups favor the desired nitration pattern. For instance, the synthesis could begin with a molecule like 2-methyl-3-nitrobenzoic acid. Through a series of reactions, such as a Curtius or Hofmann rearrangement, the carboxylic acid can be converted to an amino group, yielding 2-methyl-3-nitroaniline. This intermediate then directs the subsequent introduction of fluorine as described previously. This multi-step approach circumvents the regioselectivity problems of direct nitration on a less-activated or improperly substituted toluene ring.

Mechanistic Insights into the Reactivity of 6 Fluoro 2 Methyl 3 Nitrobenzyl Bromide

Radical Reaction Pathways and Intermediates

Radical reactions, particularly those involving halogenation, are fundamental transformations for activating C-H bonds. For 6-Fluoro-2-methyl-3-nitrobenzyl bromide, the benzylic C-H bonds of the methyl group are the primary sites for radical attack.

Generation and Stability of Benzylic Radical Species

The formation of a benzylic radical is the key step in the radical pathway. This process is typically initiated by the homolytic cleavage of a radical initiator, such as the bromine molecule (Br₂) under UV light or heat, to produce bromine radicals (Br•). byjus.comlumenlearning.comlibretexts.org These highly reactive species can then abstract a hydrogen atom from the most susceptible position on the organic substrate.

In the case of 6-Fluoro-2-methyl-3-nitrobenzyl bromide's precursor, 3-fluoro-2-methyl-6-nitrotoluene, the benzylic hydrogens on the methyl group are preferentially abstracted. This selectivity is due to the exceptional stability of the resulting benzylic radical. masterorganicchemistry.comlibretexts.org The unpaired electron on the benzylic carbon can be delocalized into the π-system of the aromatic ring through resonance, significantly lowering the energy of this intermediate compared to a simple alkyl radical. masterorganicchemistry.comfiveable.me

The stability of the 6-fluoro-2-methyl-3-nitrobenzyl radical is modulated by the electronic effects of the substituents on the aromatic ring.

Methyl Group (-CH₃): Located at the 2-position, this alkyl group is electron-donating through an inductive effect and hyperconjugation, which helps to stabilize the adjacent radical center.

Fluoro Group (-F): Positioned at the 6-position (ortho to the benzylic carbon), the fluorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect tends to destabilize the electron-deficient character that can be associated with radical centers.

Nitro Group (-NO₂): Located at the 3-position (meta to the benzylic carbon), the nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. nih.gov While resonance effects are strongest at ortho and para positions, the inductive effect remains significant, generally destabilizing the benzylic radical. osti.gov

The net stability of the radical is a balance of these competing effects. While the resonance stabilization from the benzene (B151609) ring is the dominant factor, the presence of strong electron-withdrawing groups like nitro and fluoro is expected to make the radical less stable than an unsubstituted benzyl (B1604629) radical. osti.govacs.orgrsc.org

| Substituent Effect on Benzylic Radical Stability | |

| Stabilizing Factors | Resonance delocalization into the benzene ring. masterorganicchemistry.comfiveable.me |

| Inductive and hyperconjugative effects from the ortho-methyl group. | |

| Destabilizing Factors | Strong inductive electron withdrawal by the ortho-fluoro group. |

| Strong inductive and resonance electron withdrawal by the meta-nitro group. osti.gov |

Chain Propagation and Termination Steps in Radical Bromination

Once the benzylic radical is formed, the reaction proceeds via a chain mechanism involving propagation and termination steps. lumenlearning.comlibretexts.orglibretexts.org

Propagation: The chain reaction is sustained by two key propagation steps that repeat in a cycle: byjus.com

Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of the substituted toluene (B28343) to form the resonance-stabilized benzylic radical and hydrogen bromide (HBr).

Halogen Abstraction: The newly formed benzylic radical reacts with a molecule of bromine (Br₂), abstracting a bromine atom to form the product, 6-fluoro-2-methyl-3-nitrobenzyl bromide, and regenerating a bromine radical (Br•). pearson.com This new bromine radical can then participate in another hydrogen abstraction step, continuing the chain. lumenlearning.com

Termination: The chain reaction eventually ceases through termination steps, where two radical species combine to form a stable, non-radical product. numberanalytics.com These steps become more probable as the concentration of radicals increases and the concentration of reactants decreases. Possible termination steps include:

The combination of two bromine radicals to reform Br₂.

The reaction of a benzylic radical with a bromine radical to form the final product.

The dimerization of two benzylic radicals.

Kinetic Isotope Effects (KIE) in C-H Abstraction Processes

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction using a light isotope (k_L) to that of the same reaction using a heavy isotope (k_H), in this case, k_H/k_D for hydrogen and deuterium (B1214612). By comparing the rate of C-H bond cleavage to C-D bond cleavage, insights into the rate-determining step can be gained.

In the radical bromination of a benzylic position, the abstraction of a hydrogen atom by the bromine radical is often the rate-determining step. nih.gov Because the C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy, it requires more energy to break. Consequently, a primary KIE value significantly greater than 1 (typically in the range of 4-5 for bromination at room temperature) is expected if the benzylic C-H bond is broken in the rate-determining step. researchgate.net

Furthermore, studies of hydrogen abstraction reactions have revealed that quantum tunneling can play a significant role, especially at low temperatures. arxiv.orgnih.govnih.gov Tunneling occurs when a particle, owing to its wave-like nature, passes through an energy barrier rather than over it. nih.gov This phenomenon is more pronounced for lighter isotopes like protium (B1232500) (H) than for deuterium (D). Evidence for tunneling includes unusually large KIE values (well above the semi-classical limit of ~7) and a non-linear Arrhenius plot (a plot of ln(k) vs. 1/T). acs.org For the C-H abstraction at the benzylic position of 6-fluoro-2-methyl-3-nitrobenzyl bromide's precursor, a significant KIE would confirm that C-H bond cleavage is central to the reaction's kinetics. princeton.edu

Polar and Ionic Mechanisms at the Benzylic Carbon

In addition to radical pathways, 6-fluoro-2-methyl-3-nitrobenzyl bromide, as a primary benzylic halide, is an excellent substrate for nucleophilic substitution reactions. These reactions proceed through polar, ionic mechanisms and are classified as Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) analogues. youtube.com

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Analogues)

The structure of 6-fluoro-2-methyl-3-nitrobenzyl bromide allows for both Sₙ1 and Sₙ2 pathways, with the predominant mechanism being highly dependent on the reaction conditions (nucleophile, solvent, and temperature). quora.comlibretexts.org

Sₙ2 Mechanism: This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[R-Br][Nu⁻]). libretexts.org As a primary halide, there is relatively low steric hindrance at the reaction center, which favors the Sₙ2 pathway. youtube.comlibretexts.orgmasterorganicchemistry.com

Sₙ1 Mechanism: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a benzylic carbocation intermediate. numberanalytics.com This is followed by a rapid attack of a nucleophile on the carbocation. The rate is dependent only on the substrate concentration (rate = k[R-Br]). numberanalytics.com Benzylic halides are prone to Sₙ1 reactions because the resulting carbocation is stabilized by resonance with the adjacent aromatic ring. youtube.com

The choice between Sₙ1 and Sₙ2 is a classic mechanistic dichotomy. Strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism, while weak nucleophiles and polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate, favor the Sₙ1 pathway. libretexts.orgmasterorganicchemistry.com

| Comparison of Sₙ1 and Sₙ2 Pathways for 6-Fluoro-2-methyl-3-nitrobenzyl bromide | |

| Sₙ1 Mechanism | Sₙ2 Mechanism |

| Two-step reaction | One-step (concerted) reaction |

| Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Proceeds via carbocation intermediate | Proceeds via a five-coordinate transition state |

| Favored by weak nucleophiles and polar protic solvents | Favored by strong nucleophiles and polar aprotic solvents |

| Reactivity depends on carbocation stability | Reactivity sensitive to steric hindrance |

Impact of Electron-Withdrawing and Electron-Donating Groups on Reaction Rates

The substituents on the benzene ring have a profound influence on the rates of both Sₙ1 and Sₙ2 reactions by altering the stability of the intermediates and transition states.

Impact on Sₙ1 Rate: The rate of an Sₙ1 reaction is determined by the stability of the carbocation intermediate. numberanalytics.comlibretexts.org

Electron-Donating Groups (EDGs): The ortho-methyl group is an EDG. It stabilizes the adjacent positive charge of the benzylic carbocation through induction and hyperconjugation, thereby increasing the rate of the Sₙ1 reaction. libretexts.org

Electron-Withdrawing Groups (EWGs): The ortho-fluoro and meta-nitro groups are strong EWGs. They destabilize the electron-deficient carbocation intermediate by pulling electron density away from the positively charged center. youtube.comlibretexts.org This destabilization raises the activation energy for carbocation formation and significantly slows down the Sₙ1 reaction rate. reddit.com

Given the presence of two strong EWGs and only one moderate EDG, the benzylic carbocation of this specific compound is expected to be significantly destabilized, making the Sₙ1 pathway less favorable compared to that of an unsubstituted benzyl bromide.

Impact on Sₙ2 Rate: The effect of substituents on the Sₙ2 rate is more nuanced. The Sₙ2 transition state involves the formation of a new bond with the nucleophile and the breaking of the bond to the leaving group.

Electron-Withdrawing Groups (EWGs): EWGs can increase the rate of Sₙ2 reactions. reddit.comstackexchange.comcureffi.org They achieve this by withdrawing electron density from the reaction center, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, they can stabilize the partial negative charges that develop on the nucleophile and leaving group in the transition state through the π-system. stackexchange.com The fluoro and nitro groups in 6-fluoro-2-methyl-3-nitrobenzyl bromide would be expected to enhance its reactivity towards Sₙ2 displacement.

Electron-Donating Groups (EDGs): EDGs have the opposite effect, decreasing the electrophilicity of the benzylic carbon and slightly disfavoring the Sₙ2 reaction.

Steric Effects: The ortho-methyl and ortho-fluoro groups can introduce steric hindrance, potentially impeding the backside attack of the nucleophile required for the Sₙ2 mechanism. youtube.comnih.gov This steric effect would counteract the electronic rate enhancement provided by the EWGs.

Photoredox Catalysis in Benzylic C-Br Bond Activation

Visible-light photoredox catalysis has emerged as a transformative strategy for generating radical intermediates under mild conditions. nih.gov This approach is particularly effective for activating benzylic halides like 6-Fluoro-2-methyl-3-nitrobenzyl bromide, leveraging single-electron transfer pathways to circumvent the high energy barriers often associated with traditional ionic reactions.

Single-Electron Transfer (SET) Processes

The core of photoredox catalysis in this context is the single-electron transfer (SET) process. nih.govrsc.org The cycle begins when a photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is a potent reductant, capable of donating a single electron to an organic substrate.

In the case of a benzyl bromide, the electron is transferred to the low-lying σ* antibonding orbital of the carbon-bromine (C-Br) bond. This population of the antibonding orbital leads to the rapid and irreversible cleavage of the C-Br bond, generating a benzyl radical and a bromide anion. nih.govacs.org The feasibility of this process is dependent on the reduction potential of the benzyl bromide and the excited-state oxidation potential of the photocatalyst. The presence of electron-withdrawing groups, such as the nitro group in 6-Fluoro-2-methyl-3-nitrobenzyl bromide, can make the reduction more favorable. acs.org

A plausible mechanism involves the following steps:

Photoexcitation: PC + hν → PC*

Single-Electron Transfer: PC* + R-Br → PC•+ + [R-Br]•−

Dissociation: [R-Br]•− → R• + Br−

This method of generating benzylic radicals is highly efficient and avoids the use of harsh reagents or high temperatures, preserving sensitive functional groups within the molecule. rsc.org

Formation and Trapping of Reactive Intermediates

Once the benzylic radical is formed via the SET process, it becomes a key reactive intermediate that can be "trapped" or intercepted by a variety of reaction partners to form new chemical bonds. The success of these reactions relies on the catalytic generation of the radical at a controlled rate, minimizing undesirable side reactions like dimerization. acs.org

The versatile benzyl radical can participate in numerous transformations:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to a dehalogenated product. nih.gov

Coupling with Alkenes: In Giese-type reactions, the benzyl radical can add to electron-deficient alkenes, forming a new C-C bond and another radical intermediate that propagates the chain or is terminated. nih.gov

Cross-Coupling Reactions: In dual catalytic systems, the photogenerated benzyl radical can be captured by a second catalyst, such as a nickel complex, to participate in cross-coupling reactions with other partners like aryl halides or boronic acids. acs.org

Trapping by Heteroatoms: The radical can be trapped by sulfur-based reagents or other heteroatom sources to form new C-S or C-N bonds. rsc.org For instance, ethylcobaloxime can be used to generate ethyl radicals that abstract bromine from benzyl bromides, with the resulting benzyl radical being trapped by agents like 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO). rsc.org

The table below summarizes examples of how benzylic radicals, analogous to the one derived from 6-Fluoro-2-methyl-3-nitrobenzyl bromide, are trapped in photoredox reactions.

| Radical Precursor | Trapping Agent/Coupling Partner | Catalytic System | Product Type | Reference |

| Benzyl Chloride | Acrylonitrile | Lutidine / Photocatalyst | Functionalized Nitrile | nih.gov |

| Benzylic Alcohol | H-atom source (e.g., TRIP-SH) | PPh₃ / Photocatalyst | Toluene (Deoxygenated product) | nih.gov |

| Benzyl Bromide | Aryl Bromide | Ni / Photocatalyst (Dual Catalysis) | Diaryl Methane (B114726) | acs.org |

| Benzyl Iodide | TEMPO | Ethylcobaloxime / Light | TEMPO-adduct | rsc.org |

Transition Metal-Mediated Transformations

Transition metals, particularly those in low-valent states like palladium(0) and nickel(0), are highly effective at activating C-Br bonds in substrates such as 6-Fluoro-2-methyl-3-nitrobenzyl bromide through oxidative addition. libretexts.orgmit.edu This elementary step is fundamental to a vast array of powerful cross-coupling reactions.

Oxidative Addition Reactions with Low-Valent Metal Complexes

Oxidative addition is a key step in which a low-valent, coordinatively unsaturated metal complex inserts into a covalent bond (in this case, C-Br). libretexts.orgyoutube.com This process involves the metal center being oxidized by two units (e.g., Pd(0) to Pd(II)) while its coordination number and valence electron count increase. libretexts.org

LₙM⁰ + R-Br → LₙMᴵᴵ(R)(Br)

For polarized bonds like the one in benzyl bromide, the reaction can proceed through an Sₙ2-type mechanism. libretexts.orgnih.gov In this pathway, the electron-rich metal center nucleophilically attacks the electrophilic carbon atom, leading to the displacement of the bromide anion and an inversion of configuration at the carbon center. libretexts.orgacs.org The reaction is often facilitated by polar solvents. libretexts.org Alternatively, radical mechanisms can also be operative, especially for certain metal complexes and substrates. libretexts.org

The resulting organometallic intermediate, LₙMᴵᴵ(R)(Br), is primed for subsequent steps in a catalytic cycle, such as transmetalation or migratory insertion, ultimately leading to the desired functionalized product and regeneration of the M⁰ catalyst.

Ligand Effects on Catalytic Cycles

The ligands (L) coordinated to the metal center play a crucial role in modulating the reactivity and selectivity of the catalytic cycle. nih.govacs.org Their steric and electronic properties can influence every step, from the initial oxidative addition to the final reductive elimination.

Electronic Effects: Electron-donating ligands, such as alkyl-substituted phosphines, increase the electron density on the metal center. This enhanced nucleophilicity accelerates the rate of oxidative addition into the C-Br bond. nih.gov

Steric Effects: The size and shape (cone angle) of the ligands can impact reaction outcomes. Bulky ligands can promote reductive elimination and may be used to control the regioselectivity of subsequent steps, such as migratory insertion in Heck-type reactions. mit.edu In some cases, increasing steric bulk on the ligand can hinder the reaction. chemrxiv.org Conversely, specific ligand architectures are sometimes essential for achieving high selectivity between different possible products. acs.org

The following table illustrates how different ligands can influence the outcome of nickel-catalyzed reactions involving benzylic electrophiles.

| Catalyst/Ligand | Reaction Type | Observation | Reference |

| PCyPh₂ | Nickel-Catalyzed Benzylation of Ethylene | Provided superior reactivity and yield compared to PCy₂Ph for this substrate. | mit.edu |

| PCy₂Ph | Nickel-Catalyzed Benzylation of 1-Octene | Gave higher conversion (100%) compared to PCyPh₂ (59%). | mit.edu |

| dppf (bis(diphenylphosphino)ferrocene) | Ligand-Controlled Hydrosilylation | Favored formation of the linear (anti-Markovnikov) product. | acs.org |

| L7 (α-methyl substituted bipyridine) | Ligand-Controlled Hydrosilylation | Favored formation of the branched (Markovnikov) product. | acs.org |

These findings underscore the importance of ligand selection in tailoring the catalytic system for a specific transformation involving 6-Fluoro-2-methyl-3-nitrobenzyl bromide, enabling control over reaction efficiency and selectivity.

Advanced Applications of 6 Fluoro 2 Methyl 3 Nitrobenzyl Bromide in Chemical Synthesis

Role as a Key Synthetic Building Block

As a polyfunctionalized molecule, 6-Fluoro-2-methyl-3-nitrobenzyl bromide serves as a linchpin in the assembly of diverse chemical structures. The benzylic bromide is a potent electrophile and a precursor for radical and organometallic intermediates, making it amenable to numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The construction of carbon-carbon bonds is fundamental to organic synthesis. The benzylic bromide moiety of the title compound is an excellent handle for engaging in several powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions and exceptional tolerance of various functional groups, including the nitro group present on the target molecule. While classic Suzuki reactions often involve aryl halides, the coupling of sp³-hybridized carbons, such as those in benzyl (B1604629) bromides, is also well-established. In a hypothetical Suzuki coupling, 6-Fluoro-2-methyl-3-nitrobenzyl bromide would react at the C-Br bond to couple with a range of aryl, heteroaryl, or vinyl boronic acids, yielding complex diaryl- or aryl-vinyl methane (B114726) structures. The reaction's robustness has been demonstrated on substrates with unprotected anilines and nitro groups. rsc.org

| Reactant A | Reactant B | Potential Product |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Phenylboronic acid | 1-(4-Fluoro-2-methyl-3-nitrophenyl)-2-phenylethane |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Pyridine-3-boronic acid | 3-((6-Fluoro-2-methyl-3-nitrobenzyl))pyridine |

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. orgsyn.org While typically applied to aryl and vinyl halides, the use of benzyl halides has also been documented. rsc.org In this transformation, 6-Fluoro-2-methyl-3-nitrobenzyl bromide could couple with various alkenes, such as styrene (B11656) or acrylates, to introduce the functionalized benzyl group, leading to the formation of internal alkenes with high selectivity. orgsyn.org

| Reactant A | Reactant B | Potential Product |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Styrene | 1-(6-Fluoro-2-methyl-3-nitrophenyl)-3-phenylprop-1-ene |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Methyl acrylate (B77674) | Methyl 4-(6-fluoro-2-methyl-3-nitrophenyl)but-2-enoate |

Table 2: Illustrative Heck Reactions

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This reaction is conducted under mild conditions and is a cornerstone for the synthesis of alkynes. nih.gov Benzylic halides can participate in Sonogashira-type couplings, providing access to functionalized propargyl-aryl systems. The reaction of 6-Fluoro-2-methyl-3-nitrobenzyl bromide with a terminal alkyne would yield a substituted 1-aryl-2-alkyne, a valuable intermediate for further synthetic elaborations, including the construction of heterocyclic systems. rsc.org

| Reactant A | Reactant B | Potential Product |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Phenylacetylene | 1-Fluoro-5-(3-phenylprop-1-yn-1-yl)-2-methyl-3-nitrobenzene |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Ethynyltrimethylsilane | 1-Fluoro-2-methyl-3-nitro-5-(3-(trimethylsilyl)prop-1-yn-1-yl)benzene |

Table 3: Illustrative Sonogashira Coupling Reactions

The Friedel-Crafts alkylation is a classic method for forming a C-C bond between an aromatic ring and an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net Benzyl halides are effective alkylating agents in this reaction. The specified application involves the alkylation of electronically deactivated substrates. This presents a significant chemical challenge, as aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CF₃) are poor nucleophiles and generally unreactive under standard Friedel-Crafts conditions. researchgate.net

To achieve the alkylation of a deactivated aromatic ring using 6-Fluoro-2-methyl-3-nitrobenzyl bromide, more forcing conditions or highly active catalytic systems would be necessary. The reaction would involve the formation of a benzylic carbocation (or a related polarized complex with the Lewis acid) from the title compound, which would then be attacked by the deactivated aromatic substrate.

| Alkylating Agent | Deactivated Substrate | Potential Product | Note |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Nitrobenzene | 1-Fluoro-2-methyl-3-nitro-5-((nitrophenyl)methyl)benzene | Challenging reaction requiring forcing conditions |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Benzonitrile | 4-((6-Fluoro-2-methyl-3-nitrobenzyl))benzonitrile | Challenging reaction requiring forcing conditions |

Table 4: Illustrative Friedel-Crafts-Type Alkylations

The Giese reaction is a powerful method for C-C bond formation involving the radical-mediated addition of an alkyl halide to an electron-deficient alkene, such as an acrylate or acrylonitrile. chem-station.com The reaction is typically initiated by a radical initiator (e.g., AIBN) and a reducing agent (e.g., a tin hydride or a silyl (B83357) radical precursor). In this process, the C-Br bond of 6-Fluoro-2-methyl-3-nitrobenzyl bromide can be homolytically cleaved to generate a nucleophilic benzyl radical. This radical then adds to the electron-poor double bond of a Michael acceptor. nih.gov The resulting radical intermediate is subsequently trapped by a hydrogen atom donor to yield the final product. Recent advances using photoredox catalysis have provided milder and more efficient conditions for Giese-type reactions involving alkyl bromides. rsc.org

| Radical Precursor | Michael Acceptor | Potential Product |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Methyl acrylate | Methyl 3-(6-fluoro-2-methyl-3-nitrobenzyl)propanoate |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Acrylonitrile | 3-(6-Fluoro-2-methyl-3-nitrobenzyl)propanenitrile |

Table 5: Illustrative Giese Coupling Reactions

The functional group array of 6-Fluoro-2-methyl-3-nitrobenzyl bromide makes it an ideal precursor for the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and materials science.

Indole (B1671886) derivatives are among the most important heterocyclic motifs in medicinal chemistry. 6-Fluoro-2-methyl-3-nitrobenzyl bromide can be readily employed in the synthesis of substituted indoles, most directly via N-alkylation. The reaction of an indole with a base, such as sodium hydride or potassium hydroxide, generates the indole anion, which is a potent nucleophile. orgsyn.orgyoutube.com Subsequent reaction with 6-Fluoro-2-methyl-3-nitrobenzyl bromide furnishes the corresponding N-benzylated indole in high yield. rsc.orggoogle.com This method is a straightforward and widely applicable strategy for introducing the complex benzyl substituent onto the indole nitrogen. rsc.org

| Indole Substrate | Alkylating Agent | Base / Solvent | Potential Product |

| Indole | 6-Fluoro-2-methyl-3-nitrobenzyl bromide | KOH / DMF | 1-(6-Fluoro-2-methyl-3-nitrobenzyl)-1H-indole |

| 5-Methoxyindole | 6-Fluoro-2-methyl-3-nitrobenzyl bromide | NaH / THF | 1-(6-Fluoro-2-methyl-3-nitrobenzyl)-5-methoxy-1H-indole |

Table 6: Illustrative Synthesis of Substituted Indoles via N-Alkylation

Beyond simple alkylation, the title compound can be a key component in more convergent indole syntheses. For example, in a Bischler-Möhlau type synthesis, which forms a 2-aryl-indole from an α-halo-ketone and an aniline (B41778), the benzyl group could be pre-installed on the aniline nitrogen before cyclization. wikipedia.org This highlights the versatility of the benzyl bromide moiety in multi-step strategies for constructing densely functionalized heterocyclic cores.

Heterocyclic Ring Construction

Formation of Nitrogen-Bridged Thiadiazole Derivatives

A significant application of 6-Fluoro-2-methyl-3-nitrobenzyl bromide is in the synthesis of fused heterocyclic systems, particularly nitrogen-bridged thiadiazoles like imidazo[2,1-b] researchgate.netrsc.orgnih.govthiadiazoles. researchgate.netmdpi.com These scaffolds are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netrsc.org

The most common synthetic route involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-halocarbonyl compound. mdpi.com In this context, 6-Fluoro-2-methyl-3-nitrobenzyl bromide serves as a potent electrophile. The synthesis proceeds via the Hantzsch reaction mechanism, where the initial step is the nucleophilic attack of the exocyclic amino group of the thiadiazole onto the benzylic carbon of 6-Fluoro-2-methyl-3-nitrobenzyl bromide, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the final fused imidazo[2,1-b] researchgate.netrsc.orgnih.govthiadiazole ring system. The substituents on the starting thiadiazole are retained in the final product, allowing for the generation of a diverse library of compounds.

Table 1: General Synthesis of Nitrogen-Bridged Thiadiazoles

This interactive table outlines the reaction scheme for synthesizing imidazo[2,1-b] researchgate.netrsc.orgnih.govthiadiazole derivatives using 6-Fluoro-2-methyl-3-nitrobenzyl bromide.

| Reactant 1 | Reactant 2 | Product Structure | Reaction Type |

| 6-Fluoro-2-methyl-3-nitrobenzyl bromide | 2-Amino-5-R-1,3,4-thiadiazole | 6-(6-Fluoro-2-methyl-3-nitrophenyl)-2-R-imidazo[2,1-b] researchgate.netrsc.orgnih.govthiadiazole | Alkylation & Cyclocondensation |

Utilization in the Synthesis of Fluorinated Organic Molecules

The presence of both a fluorine atom and a reactive benzyl bromide handle makes this compound a valuable precursor for creating more complex fluorinated molecules.

While direct difluoromethylation of a benzyl bromide is not a standard transformation, 6-Fluoro-2-methyl-3-nitrobenzyl bromide can serve as a precursor for difluoromethylated systems through a multi-step pathway. A plausible synthetic route involves the initial conversion of the benzyl bromide to a benzyl mercaptan. This can be achieved by reaction with a sulfur nucleophile like thiourea (B124793) followed by hydrolysis. The resulting 6-fluoro-2-methyl-3-nitrobenzyl mercaptan can then be reacted with a difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base to yield the corresponding benzyl (difluoromethyl) sulfide. google.com This two-step process provides access to difluoromethylated aromatic sulfides, which are valuable motifs in agrochemistry and medicinal chemistry. google.com

Table 2: Proposed Synthetic Pathway to a Difluoromethylated Derivative

This table details a potential two-step reaction sequence to convert 6-Fluoro-2-methyl-3-nitrobenzyl bromide into a difluoromethylated aromatic sulfide.

| Step | Starting Material | Reagents | Intermediate/Product | Transformation |

| 1 | 6-Fluoro-2-methyl-3-nitrobenzyl bromide | 1. Thiourea2. NaOH(aq) | 6-Fluoro-2-methyl-3-nitrobenzyl mercaptan | Thiol Synthesis |

| 2 | 6-Fluoro-2-methyl-3-nitrobenzyl mercaptan | HCF₂Cl, Base | 6-Fluoro-2-methyl-3-nitrobenzyl (difluoromethyl) sulfide | S-Difluoromethylation |

The primary role of 6-Fluoro-2-methyl-3-nitrobenzyl bromide in substitution reactions is to act as an electrophilic alkylating agent, thereby introducing the entire 6-fluoro-2-methyl-3-nitrobenzyl moiety into a target molecule. The benzylic carbon is highly susceptible to nucleophilic attack due to the stability of the resulting transition state and the good leaving group ability of the bromide ion.

This reactivity is exploited in classical S_N2 reactions with a wide range of nucleophiles. For instance, alcohols (ROH) and phenols (ArOH) can be converted to their corresponding ethers, while primary and secondary amines (RNH₂ or R₂NH) yield N-benzylated amines. Thiol (RSH) nucleophiles react readily to form thioethers. These reactions are fundamental in organic synthesis for building molecular complexity and for installing the fluorinated, nitrated aromatic ring system onto various scaffolds. Under certain photoredox conditions, benzyl bromides can also participate in novel C(sp²)-N-C(sp³) cross-coupling reactions. acs.org

Table 3: Nucleophilic Substitution Reactions

This table illustrates the versatility of 6-Fluoro-2-methyl-3-nitrobenzyl bromide in reacting with various nucleophiles to introduce the fluorinated benzyl group.

| Nucleophile Type | Example Nucleophile | Product Class |

| Oxygen Nucleophile | Ethanol (CH₃CH₂OH) | Ether |

| Nitrogen Nucleophile | Piperidine (C₅H₁₁N) | Tertiary Amine |

| Sulfur Nucleophile | Thiophenol (C₆H₅SH) | Thioether |

| Carbon Nucleophile | Sodium Cyanide (NaCN) | Nitrile |

Derivatization for Specialized Research Endeavors

The compound's unique substitution pattern makes it a valuable starting material for creating specialized molecules for chemical biology and physical organic chemistry.

6-Fluoro-2-methyl-3-nitrobenzyl bromide is a suitable scaffold for the development of chemical probes, such as fluorescent dyes for molecular imaging. rsc.org The molecule possesses two key functional handles for derivatization: the reactive benzyl bromide and the nitro group.

The benzyl bromide allows for the covalent attachment of the fluorinated aromatic core to other molecular structures, such as peptides, polymers, or other targeting moieties. The nitro group is particularly versatile; it can be reduced to an aniline derivative, which is a common precursor in the synthesis of many classes of fluorophores. The resulting amine can be further modified through diazotization, acylation, or condensation reactions to tune the photophysical properties (e.g., absorption/emission wavelengths, quantum yield) of the final probe. The strategic combination of these modifications allows for the rational design of probes for specific biological imaging applications, such as in vivo NIR-II imaging. rsc.org

Table 4: Functionalization for Chemical Probe Synthesis

This table outlines potential derivatization strategies for converting 6-Fluoro-2-methyl-3-nitrobenzyl bromide into a versatile intermediate for chemical probes.

| Functional Group | Reaction | Reagents | Resulting Functionality | Application |

| Benzyl Bromide | Nucleophilic Substitution | Amine-containing biomolecule | Covalent Tag | Tethering to a targeting scaffold |

| Nitro Group | Reduction | SnCl₂, Fe/HCl, or H₂/Pd-C | Aniline (Amino Group) | Fluorophore synthesis, Bioconjugation |

| Aromatic Ring | --- | --- | Fluorinated Aromatic System | Tuning lipophilicity and metabolic stability |

Structure-reactivity studies are fundamental to understanding how a molecule's chemical architecture influences its behavior in a reaction. nih.govrsc.org 6-Fluoro-2-methyl-3-nitrobenzyl bromide is an excellent platform for such investigations due to its multiple substitution sites.

By systematically synthesizing analogs of the parent compound, researchers can probe the influence of electronic and steric effects on reaction kinetics. For example, one could:

Vary the electronic properties: Replace the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or an electron-donating group to quantify the impact on the electrophilicity of the benzylic carbon. nih.gov

Alter steric hindrance: Change the position of the methyl group around the ring or replace it with larger alkyl groups (e.g., ethyl, isopropyl) to study steric effects on the reaction rate.

Modify the leaving group: Synthesize the corresponding benzyl chloride or tosylate to investigate how the nature of the leaving group affects substitution reaction rates.

By measuring the reaction rates of these analogs under identical conditions (e.g., in a reaction with a standard nucleophile), a quantitative structure-activity relationship (QSAR) can be established, providing deep insight into the reaction mechanism. nih.gov

Table 5: Hypothetical Analogs for Structure-Reactivity Studies

This table presents examples of modified analogs and the chemical principles that could be investigated using them.

| Analog of 6-Fluoro-2-methyl-3-nitrobenzyl bromide | Modified Feature | Principle Under Investigation |

| 6-Fluoro-2-methyl-3-cyanobenzyl bromide | Nitro group → Cyano group | Electronic Effect (Hammett relationships) |

| 6-Fluoro-2-ethyl-3-nitrobenzyl bromide | Methyl group → Ethyl group | Steric Hindrance |

| 6-Fluoro-2-methyl-3-nitrobenzyl chloride | Bromide → Chloride | Leaving Group Ability |

| 2-Fluoro-6-methyl-3-nitrobenzyl bromide | Positional Isomer | Combined Steric and Electronic Effects |

Spectroscopic and Analytical Characterization Methodologies for 6 Fluoro 2 Methyl 3 Nitrobenzyl Bromide and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it provides detailed information about the molecular framework, connectivity, and the electronic environment of the atoms.

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. In 6-Fluoro-2-methyl-3-nitrobenzyl bromide, four distinct proton signals are expected: two for the aromatic protons, one for the benzylic methylene (B1212753) protons, and one for the methyl protons.

The aromatic region is expected to show two signals corresponding to the protons at the C4 and C5 positions of the benzene (B151609) ring. The proton at C5 is anticipated to appear as a doublet of doublets due to coupling with the adjacent fluorine atom (ortho-coupling, ³JH-F) and the proton at C4 (meta-coupling, ⁴JH-H). The proton at C4 is expected to appear as a doublet, coupling with the proton at C5 (meta-coupling, ⁴JH-H).

The benzylic methylene protons (CH₂Br) are highly deshielded by the adjacent electronegative bromine atom and the aromatic ring, and are expected to appear as a singlet further downfield. chemistrysteps.com The methyl group protons (CH₃) attached to the aromatic ring at the C2 position are also expected to produce a singlet, typically in the range of 2.0-2.5 ppm. chemistrysteps.com The predicted chemical shifts are based on analogous structures like 2-nitrobenzyl bromide, where the benzylic protons appear around 4.8 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for 6-Fluoro-2-methyl-3-nitrobenzyl bromide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.4 | Singlet (s) | N/A |

| CH₂Br | ~4.8 | Singlet (s) | N/A |

| Ar-H (C5) | ~7.6 | Doublet of Doublets (dd) | ³JH-F ≈ 8-10, ⁴JH-H ≈ 2-3 |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to probe their electronic environments. For 6-Fluoro-2-methyl-3-nitrobenzyl bromide, eight distinct carbon signals are expected. The carbon atoms directly bonded to electronegative substituents (F, N, Br) will show the most significant shifts.

The carbon atom bearing the fluorine (C6) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large (240-260 Hz). The carbons adjacent to the fluorinated carbon (C1 and C5) will also exhibit smaller two-bond couplings (²JC-F). The chemical shifts for carbons in substituted nitrobenzenes are well-documented. chemicalbook.comchemicalbook.com The presence of the nitro group at C3 will deshield this carbon, shifting it downfield. The benzylic carbon (CH₂Br) and the methyl carbon (CH₃) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-2-methyl-3-nitrobenzyl bromide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

|---|---|---|

| CH₃ | ~15-20 | - |

| CH₂Br | ~30-35 | - |

| C5 | ~120-125 | ²J ≈ 20-25 |

| C1 | ~125-130 | ²J ≈ 20-25 |

| C4 | ~130-135 | ³J ≈ 5-10 |

| C2 | ~135-140 | - |

| C3 | ~145-150 | - |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.govwikipedia.org It offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. azom.com For 6-Fluoro-2-methyl-3-nitrobenzyl bromide, a single ¹⁹F signal is expected.

The chemical shift of this signal is influenced by the electronic effects of the substituents on the aromatic ring. The presence of an ortho-nitro group and a para-bromomethyl group will affect its precise location. In general, fluorine atoms on an aromatic ring resonate between -100 and -200 ppm relative to a standard like CFCl₃. colorado.edu The signal for the fluorine at C6 is expected to be a multiplet due to coupling with the nearby aromatic protons, primarily the ortho-proton at C5 (³JF-H) and potentially smaller long-range couplings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms.

For 6-Fluoro-2-methyl-3-nitrobenzyl bromide, the molecular formula is C₈H₇BrFNO₂. HRMS analysis would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in two distinct molecular ion peaks (M⁺ and M+2) of nearly equal intensity. youtube.com

Table 3: Calculated Exact Masses for Molecular Ions of 6-Fluoro-2-methyl-3-nitrobenzyl bromide

| Ion Formula | Isotope Composition | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [C₈H₇⁷⁹BrFNO₂]⁺ | C=12.00000, H=1.00783, ⁷⁹Br=78.91834, F=18.99840, N=14.00307, O=15.99491 | 246.9722 |

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that is characteristic of its structure. The fragmentation of nitroaromatic compounds is well-studied. nih.gov For 6-Fluoro-2-methyl-3-nitrobenzyl bromide, several key fragmentation pathways can be predicted.

Upon ionization, the molecular ion ([C₈H₇BrFNO₂]⁺) is formed. A prominent fragmentation pathway for benzyl (B1604629) bromides is the loss of the bromine atom as a radical, which would lead to the formation of a stable 6-fluoro-2-methyl-3-nitrobenzyl cation. wikipedia.org This fragment would be observed at m/z 168.

Other expected fragmentation events include the loss of the nitro group (NO₂) as a radical, a common fragmentation for nitroaromatic compounds, resulting in a fragment ion at m/z 201 (for the ⁷⁹Br isotope). miamioh.edu The loss of small neutral molecules like NO is also possible. nih.gov Cleavage of the entire bromomethyl group (•CH₂Br) could also occur. The presence of the aromatic ring leads to a prominent molecular ion peak due to its stability. libretexts.org

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 6-Fluoro-2-methyl-3-nitrobenzyl bromide

| Fragment Ion (m/z) | Corresponding Loss from Molecular Ion |

|---|---|

| 247/249 | Molecular Ion [M]⁺ |

| 201/203 | [M - NO₂]⁺ |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds (e.g., stretching, bending, wagging). For 6-Fluoro-2-methyl-3-nitrobenzyl bromide, the IR spectrum is distinguished by absorption bands characteristic of its aromatic, nitro, fluoro, and benzyl bromide moieties.

The key functional groups and their expected absorption regions are:

Aromatic Ring (C=C and C-H): The benzene ring exhibits C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are found between 900-690 cm⁻¹.

Nitro Group (NO₂): The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ range and a symmetric stretch in the 1360-1290 cm⁻¹ range. These are among the most easily identifiable peaks in the spectrum.

Alkyl Halide (C-Br): The stretching vibration of the carbon-bromine bond in the bromomethyl group (-CH₂Br) is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹. orgchemboulder.com The associated -CH₂- wagging or rocking vibrations can also be observed near 1300-1150 cm⁻¹. orgchemboulder.com

Fluoro Group (C-F): The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1400-1000 cm⁻¹ range. The exact position depends on the substitution on the aromatic ring.

Methyl Group (C-H): The methyl group attached to the aromatic ring will show characteristic C-H stretching and bending vibrations.

The combination of these specific frequencies allows for the unambiguous confirmation of the compound's structural features.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for 6-Fluoro-2-methyl-3-nitrobenzyl bromide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Methyl C-H | Stretch | 2975-2850 | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | Strong |

| -CH₂- (wag) | Wagging | 1300-1150 | Medium |

| C-F | Stretch | 1400-1000 | Strong |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze molecules containing chromophores, which are functional groups that absorb light in the UV-Vis region (approximately 200-800 nm). youtube.com The primary chromophore in 6-Fluoro-2-methyl-3-nitrobenzyl bromide is the nitroaromatic system. The benzene ring itself is a chromophore, but the presence of the strongly electron-withdrawing nitro group significantly modifies its absorption profile.

The nitro group, conjugated with the phenyl ring, extends the π-system and lowers the energy required for electronic transitions, shifting the absorption maxima (λmax) to longer wavelengths. Key electronic transitions include π → π* and n → π. The π → π transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions, involving non-bonding electrons on the oxygen atoms of the nitro group, are lower in energy and have weaker absorption. The fluorine and methyl substituents act as auxochromes, causing minor shifts in the absorption maxima. This technique is particularly useful in quantitative analysis, where the absorbance at λmax is proportional to the concentration of the compound, following the Beer-Lambert law.

Advanced Chromatographic Separation and Detection

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 6-Fluoro-2-methyl-3-nitrobenzyl bromide. It is widely used to assess the purity of the final product and to monitor the consumption of reactants and the formation of products over time. nih.govnih.gov

A common mode of analysis for this type of compound is reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. oup.comsielc.com The separation is based on the differential partitioning of the analytes between the two phases. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. oup.comsielc.com Detection is often accomplished using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum. nih.gov By injecting aliquots of a reaction mixture at various time points, a chromatogram is generated that shows peaks corresponding to each component, with the area of each peak being proportional to its concentration. This allows for the calculation of conversion rates and the identification of any side products. For trace-level analysis of benzyl halides, derivatization may be employed to enhance detection sensitivity. nih.govresearchgate.net

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set at λmax (e.g., ~260-270 nm) |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the method of choice for the analysis of volatile and thermally stable compounds. While 6-Fluoro-2-methyl-3-nitrobenzyl bromide itself may have limited thermal stability, GC-MS is invaluable for identifying volatile byproducts, unreacted starting materials (like substituted toluenes), or products from subsequent reactions. restek.commdpi.comnih.gov

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the ion source of the mass spectrometer (commonly using electron ionization, EI), where it is fragmented into a unique pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for definitive identification by comparison to spectral libraries. The presence of bromine in a fragment is readily identified by its characteristic isotopic pattern (two peaks of nearly equal abundance separated by 2 m/z units, e.g., M+ and M+2). GC-MS analysis of reaction mixtures can provide a comprehensive profile of all volatile components. researchgate.netnih.gov

Table 3: Typical GC-MS Parameters for Volatile Product Analysis

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature programmed ramp (e.g., 50°C to 280°C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 amu |

Based on a comprehensive search of available scientific literature and databases, it has been determined that there are no publicly accessible research findings, such as peer-reviewed articles or patents, that provide the specific computational and theoretical investigations requested for the chemical compound “6-Fluoro-2-methyl-3-nitrobenzyl bromide”.

The explicit instructions to generate an article focusing solely on this compound, with detailed content for sections including Density Functional Theory (DFT) studies, conformational analysis, transition state analysis, and structure-activity relationships, cannot be fulfilled due to the absence of this specific data in the public domain.

Therefore, the generation of the requested article is not possible as it would require fabricating data, which is contrary to the core principles of providing accurate and factual information. If research on this specific molecule is published in the future, the feasibility of generating such an article can be revisited.

Computational and Theoretical Investigations of 6 Fluoro 2 Methyl 3 Nitrobenzyl Bromide

Structure-Reactivity Relationship (SAR) Studies

Hammett Analysis and Substituent Effect Correlations

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. scispace.comdalalinstitute.com The equation, in its common form log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through the reaction constant (ρ) and the substituent constant (σ). dalalinstitute.com The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a particular substituent at a specific position (meta or para) on the benzene (B151609) ring. nih.govwikipedia.org

The substituents are positioned relative to the benzyl (B1604629) bromide group (-CH₂Br), which is the reaction center. The fluoro, methyl, and nitro groups are at positions 6, 2, and 3, respectively. For the purpose of a Hammett-type analysis, we consider their positions relative to the point of attachment of the side chain to the ring.

2-methyl group (ortho): The methyl group is generally considered electron-donating due to hyperconjugation and a weak inductive effect. Its Hammett constant (σp) is -0.170. wikipedia.org Ortho substituents can also introduce steric effects, which are not captured by the standard Hammett equation. wikipedia.org

3-nitro group (meta): The nitro group is a strong electron-withdrawing group due to both its strong negative inductive (-I) and resonance (-M) effects. Its meta substituent constant (σm) is +0.710. wikipedia.org

The principle of additivity suggests that the cumulative electronic effect of these substituents can be estimated by summing their respective Hammett constants. nih.gov However, it is important to note that this is an approximation, and interactions between substituents can lead to deviations from simple additivity. cmu.edu

Table 1: Hammett Substituent Constants for Individual Groups

| Substituent | Position | Hammett Constant (σ) | Source |

| Methyl | para | -0.170 | wikipedia.org |

| Nitro | meta | +0.710 | wikipedia.org |

| Fluoro | para | +0.062 | wikipedia.org |

Note: Para values are often used to represent the combined inductive and resonance effects of substituents and are used here for illustrative purposes for the ortho groups.

A simplistic additive model would suggest a significant net electron-withdrawing character for the substituted ring, dominated by the powerful nitro group. This would imply a destabilization of any developing positive charge at the benzylic carbon during a potential Sₙ1-type reaction, and a potential acceleration of an Sₙ2-type reaction due to increased electrophilicity of the benzylic carbon.

Application of Advanced Computational Methods in Organic Synthesis

Machine Learning and Chemoinformatics for Reaction Prediction and Optimization

In recent years, machine learning (ML) and chemoinformatics have emerged as powerful tools in organic chemistry for predicting reaction outcomes, optimizing reaction conditions, and even elucidating reaction mechanisms. chemistryworld.comrsc.orgnih.gov These computational approaches leverage large datasets of chemical reactions to build predictive models. researchgate.net

For a molecule like 6-fluoro-2-methyl-3-nitrobenzyl bromide, ML models could be employed to predict its reactivity in various nucleophilic substitution reactions. A typical workflow would involve: